“1-[4-(Allyloxy)phenyl]ethanone” is a chemical compound with the CAS Number: 2079-53-0 . It has a molecular weight of 176.22 and its molecular formula is C11H12O2 . The compound is typically stored at room temperature and is available in liquid form .
The synthesis of “1-[4-(Allyloxy)phenyl]ethanone” can be achieved from Allyl bromide and 4’-Hydroxyacetophenone . The obtained residue is purified using silica-gel column chromatography (n-hexane/ethyl acetate=10/1). The final product is obtained as a colorless oil .
The InChI code for “1-[4-(Allyloxy)phenyl]ethanone” is 1S/C11H12O2/c1-3-8-13-11-6-4-10 (5-7-11)9 (2)12/h3-7H,1,8H2,2H3
. This code provides a standard way to encode the compound’s molecular structure and formula.
“1-[4-(Allyloxy)phenyl]ethanone” has a molecular weight of 176.22 . It is a liquid at room temperature . The compound has a density of 1.0753 g/cm3 and a boiling point of 137 °C (under a pressure of 7 Torr) .
1-[4-(Allyloxy)phenyl]ethanone, also known as 4-Allyloxyacetophenone, is an organic compound with the molecular formula and a molecular weight of 176.21 g/mol. This compound is classified under the category of allyl compounds and is recognized for its utility in various chemical syntheses and research applications.
The compound can be sourced from several chemical databases, including PubChem and ChemicalBook, where it is listed under the CAS number 2079-53-0. It belongs to the broader class of phenyl ethers, specifically those containing an allyloxy group, which is characterized by the presence of a vinyl group attached to an ether linkage.
The synthesis of 1-[4-(Allyloxy)phenyl]ethanone typically involves a nucleophilic substitution reaction where allyl bromide reacts with 4-hydroxyacetophenone. The general procedure can be outlined as follows:
This method allows for the formation of 1-[4-(Allyloxy)phenyl]ethanone with moderate to high yields depending on the reaction conditions used .
The molecular structure of 1-[4-(Allyloxy)phenyl]ethanone features a phenyl ring substituted at the para position with an allyloxy group. The structural formula can be represented as follows:
1-[4-(Allyloxy)phenyl]ethanone participates in various chemical reactions typical of allyl ethers, including:
These reactions are facilitated by the electron-donating nature of the allyl group, which enhances the reactivity of the aromatic system.
The mechanism of action for reactions involving 1-[4-(Allyloxy)phenyl]ethanone often involves:
1-[4-(Allyloxy)phenyl]ethanone is utilized in various scientific applications, including:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in organic chemistry and medicinal chemistry contexts .
The Claisen rearrangement of allyl aryl ethers—exemplified by the conversion of 1-[4-(Allyloxy)phenyl]ethanone to 2-allyl-4-acetylphenol—serves as a cornerstone reaction for C–C bond formation. Continuous-flow microreactors enable precise control over high-temperature/pressure conditions, significantly enhancing efficiency.
Batch reactors traditionally require extended reaction times (≥6 hours at 220°C) to achieve moderate yields (≤85%) due to thermal inertia and non-uniform heat transfer . In contrast, continuous-flow microreactors leverage rapid heating/cooling and intensified mass transfer, completing the rearrangement in ≤149 seconds at 265°C with yields exceeding 95% [4] . For example, superheated 1-butanol in flow systems reduces residence time to 4 minutes at 280°C while maintaining quantitative yield [4].
Table 1: Performance Comparison of Batch vs. Flow Claisen Rearrangement
Reactor Type | Temp. (°C) | Time | Yield (%) | Productivity (g/h) | |
---|---|---|---|---|---|
Batch (solvent-free) | 220 | 6 hours | 85 | 0.5 | |
Batch (HPHT-H₂O) | 240 | 10 minutes | 84 | 12 | |
Flow (HPHT-H₂O) | 265 | 149 seconds | >95 | 20 | [4] |
Flow (1-butanol) | 280 | 4 minutes | ~100 | 15 | [4] |
Microwave-assisted flow reactors further optimize energy delivery, achieving 91% yield at 20 g/h productivity for naphthyl-derived substrates [6]. This acceleration stems from the reactor’s ability to maintain isothermal conditions and suppress side reactions like 2-methylcoumaran formation .
Solvent polarity critically influences rearrangement kinetics. Nonpolar solvents (e.g., o-xylene, εr = 2.3) necessitate higher temperatures (300°C) due to poor microwave absorptivity (27.8% reflectance), whereas polar solvents like subcritical water (εr = 30–40 at 250°C) act as dual catalysts and media [4] . At 5 MPa and 265°C, water’s enhanced ion product ([H⁺][OH⁻]) accelerates sigmatropic shifts while minimizing hydrolysis .
Table 2: Solvent Effects on Claisen Rearrangement Kinetics
Solvent | Dielectric Constant (εr) | Temp. (°C) | Time | Yield (%) | |
---|---|---|---|---|---|
Subcritical H₂O | 30–40 | 265 | 149 s | >95 | |
1-Butanol | 16.5 | 280 | 4 min | ~100 | [4] |
o-Xylene | 2.3 | 300 | 10 min | 65 | [6] |
Cyclopentyl methyl ether | 4.4 | 270 | 8 min | 75 | [6] |
Kinetic insight: The unimolecular mechanism exhibits first-order behavior, with rate constants doubling per 20°C increase. Flow reactors exploit this by enabling operation above solvent boiling points (e.g., 1-butanol, bp: 118°C) via pressurized environments [4].
The synthesis of 1-[4-(Allyloxy)phenyl]ethanone hinges on O-allylation of 4′-hydroxyacetophenone—a reaction governed by base selection and electrophile reactivity.
Williamson ether synthesis between 4′-hydroxyacetophenone and allyl bromide remains the most direct route. Stoichiometric bases like K₂CO₃ (2.5 equiv) in aprotic solvents (e.g., dichloroethane) afford the product in >80% yield at 40°C within 24 hours [9]. Catalytic approaches using phase-transfer catalysts (e.g., tetrabutylammonium iodide) reduce reaction times but require stringent water exclusion [9]. Industrial suppliers (e.g., TRC, Biosynth) validate this method, offering the compound at 95%+ purity [9].
Optimization challenge: Electron-withdrawing acetyl groups reduce phenol nucleophilicity, necessitating activated allylating agents (e.g., allyl triflate over allyl chloride) or higher temperatures [5].
K₂CO₃ outperforms stronger bases (e.g., NaOH, KOH) due to its controlled basicity and particle fracturing behavior. During alkylation, water addition (5–10 vol%) fractures K₂CO₃ particles (250–420 μm → <100 μm), exponentially increasing surface area and deprotonation efficiency [5] . This mechanical activation drives reaction completion without overalkylation byproducts—a risk with aggressive bases like DBU .
Table 3: Base Screening for O-Allylation of Phenolic Substrates
Base | Reactivity | Yield (%) | Byproducts | |
---|---|---|---|---|
K₂CO₃ | Moderate | 83–93 | None | [5] |
Cs₂CO₃ | High | 93 | None | |
NaOH (powdered) | High | 71 | C-alkylation products | |
DBU | Very High | Trace | Resinification |
Mechanistic note: Deprotonation occurs on the K₂CO₃ surface, followed by SN2 attack of the phenoxide on allyl bromide. The weak basicity of carbonate suppresses ester hydrolysis of the acetyl group [5] [9].
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